![molecular formula C11H18N4O4S2 B14504941 1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione CAS No. 63596-90-7](/img/structure/B14504941.png)
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of two morpholin-4-ylsulfanyl groups attached to the imidazolidine-2,4-dione core The imidazolidine-2,4-dione structure is a five-membered ring containing two nitrogen atoms and two carbonyl groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with morpholine and a suitable sulfur source. One common method is the nucleophilic substitution reaction where the imidazolidine-2,4-dione is treated with morpholine in the presence of a sulfur donor such as sulfur dichloride or thiophosgene. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the morpholin-4-ylsulfanyl groups, where nucleophiles like amines or alkoxides replace the morpholine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Amines or alkoxides in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Substituted imidazolidine-2,4-dione derivatives with different functional groups.
Scientific Research Applications
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, the presence of morpholin-4-ylsulfanyl groups allows for interactions with cellular membranes or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: The parent compound without the morpholin-4-ylsulfanyl groups.
Morpholine: A simpler compound containing the morpholine ring without the imidazolidine-2,4-dione core.
Sulfur-containing imidazolidines: Compounds with sulfur atoms in different positions or configurations.
Uniqueness
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione is unique due to the presence of both morpholin-4-ylsulfanyl groups and the imidazolidine-2,4-dione core. This combination imparts distinct chemical properties and potential applications that are not observed in simpler or structurally different compounds. The dual functionality allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
63596-90-7 |
|---|---|
Molecular Formula |
C11H18N4O4S2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1,3-bis(morpholin-4-ylsulfanyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H18N4O4S2/c16-10-9-14(20-12-1-5-18-6-2-12)11(17)15(10)21-13-3-7-19-8-4-13/h1-9H2 |
InChI Key |
CKUAVAGADYGETK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1SN2CC(=O)N(C2=O)SN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride](/img/structure/B14504863.png)
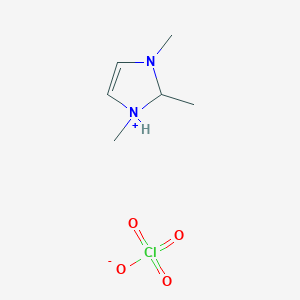
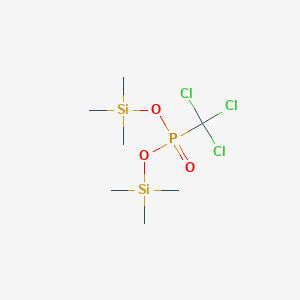
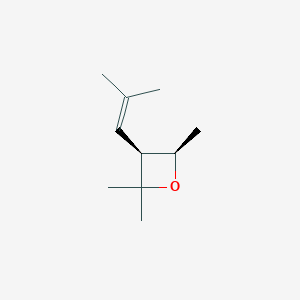
![3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline](/img/structure/B14504874.png)
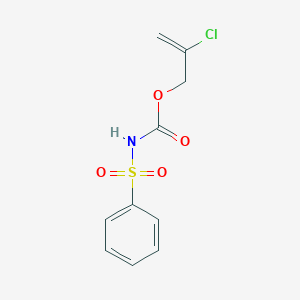
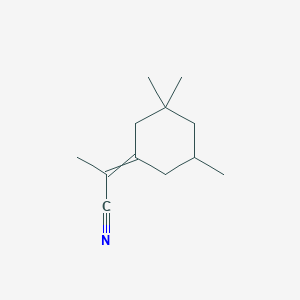
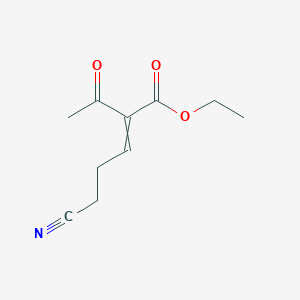
![Diphenyl 4'-(propan-2-yl)[1,1'-biphenyl]-2-yl phosphate](/img/structure/B14504893.png)
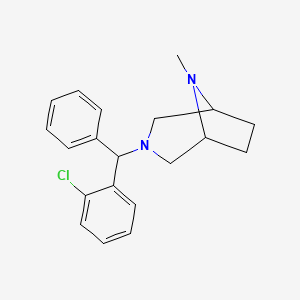

![[Fluoro(phenyl)methylidene]propanedinitrile](/img/structure/B14504918.png)

